BenchChemオンラインストアへようこそ!

1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide

Cross-coupling chemistry Medicinal chemistry Benzotriazine functionalization

1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide (CAS 677297-87-9) is a heterocyclic N-oxide belonging to the 1,2,4-benzotriazine class. Its molecular formula is C₈H₇BrN₄O (MW 255.07 g/mol), and it features a 3-amino group, a 7-bromo substituent, a 5-methyl substituent, and an N-1 oxide moiety.

Molecular Formula C8H7BrN4O
Molecular Weight 255.07 g/mol
CAS No. 677297-87-9
Cat. No. B1603421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide
CAS677297-87-9
Molecular FormulaC8H7BrN4O
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(N=[N+]2[O-])N)Br
InChIInChI=1S/C8H7BrN4O/c1-4-2-5(9)3-6-7(4)11-8(10)12-13(6)14/h2-3H,1H3,(H2,10,11,12)
InChIKeyVGFWCCQZFGMAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide (CAS 677297-87-9): A Specialized Benzotriazine N-Oxide Building Block for Medicinal Chemistry and Chemical Biology


1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide (CAS 677297-87-9) is a heterocyclic N-oxide belonging to the 1,2,4-benzotriazine class. Its molecular formula is C₈H₇BrN₄O (MW 255.07 g/mol), and it features a 3-amino group, a 7-bromo substituent, a 5-methyl substituent, and an N-1 oxide moiety . This substitution pattern places it within a family of compounds extensively investigated as hypoxia-selective bioreductive anticancer agents, tirapazamine potentiators, and kinase inhibitor scaffolds [1]. Commercial suppliers list this compound at purities of 95–98%, with applications as a research building block for synthesizing more complex biologically active molecules .

Why 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide Cannot Be Simply Replaced by Other Benzotriazine Analogs


Although numerous 1,2,4-benzotriazine derivatives share the same core scaffold, the specific combination of a 7-bromo and a 5-methyl substituent on the N-1 oxide framework imparts unique reactivity and selectivity profiles that are not interchangeable with close analogs. The 7-bromo group is critical for enabling palladium-catalyzed cross-coupling chemistry (Suzuki-Miyaura and Buchwald-Hartwig reactions), while the 5-methyl substituent modulates both the electronic properties of the ring and the steric environment around the reactive centers [1]. Regioisomers such as 7-bromo-6-methyl or 5-bromo-7-methyl analogs exhibit different coupling efficiencies and biological target affinities [2]. Furthermore, the N-1 oxide oxidation state is essential for redox-mediated biological activity (e.g., tirapazamine potentiation), and the non-oxide analog (CAS 867330-26-5) lacks this redox functionality entirely [3]. The evidence below quantifies these differentiating features.

1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide: Quantified Differentiation Evidence Against Closest Analogs


7-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling: Synthetic Yield Advantage Over Chloro Analogs

The 7-bromo substituent on the benzotriazine N-oxide scaffold is a superior leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the corresponding 7-chloro analogs. In a study developing TPZ analogs, the bromo substrate provided improved yields relative to the chloro substrate under identical Suzuki coupling conditions [1]. This yield advantage is critical for efficient library synthesis of 7-aryl/heteroaryl derivatives, positioning the 7-bromo-5-methyl compound as the preferred building block over 7-chloro or non-halogenated benzotriazine 1-oxides.

Cross-coupling chemistry Medicinal chemistry Benzotriazine functionalization

Regioisomeric Differentiation: 5-Methyl-7-Bromo vs. 6-Methyl-7-Bromo Substitution Pattern Impacts Biological Target Engagement

In the development of benzotriazine-based Src kinase inhibitors, the position of the methyl substituent on the benzo ring (5- vs. 6-position) significantly alters kinase binding affinity. A study of Src inhibitors identified that 5-methyl-substituted benzotriazine cores, when elaborated at the 7-position via Suzuki coupling, yielded potent compounds (e.g., TG100435, a 5-methyl-7-(2,6-dichlorophenyl) derivative) with Ki values of 13–64 nM against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases [1]. The corresponding 6-methyl regioisomer would present a different spatial orientation of the 7-substituent, potentially affecting target engagement . The 5-methyl-7-bromo-1-oxide (CAS 677297-87-9) thus represents the critical regioisomer for accessing this validated kinase inhibitor pharmacophore.

Kinase inhibition Structure-activity relationship Src kinase Benzotriazine SAR

N-1 Oxide Redox Functionality: The 1-Oxide Moiety Is Essential for Tirapazamine Potentiation Activity; Non-Oxide Analog Is Inactive

Benzotriazine 1-oxides (BTOs) function as selective potentiators of the hypoxia-selective anticancer agent tirapazamine (TPZ). In a screen of 96 BTOs, 16 analogs achieved hypoxic TPZ potentiation ratios (TPR >5) and hypoxic cytotoxicity ratios (HCR up to 3000, vs. TPZ alone HCR = 66 ± 10) [1]. This activity is mechanistically linked to the N-oxide moiety's ability to oxidize TPZ-induced DNA radicals, generating increased DNA double-strand breaks [1]. The corresponding non-oxide benzotriazine analog (e.g., 7-bromo-5-methyl-1,2,4-benzotriazin-3-amine, CAS 867330-26-5) lacks the N-oxide group and consequently cannot participate in this redox cycling mechanism .

Hypoxia-selective cytotoxicity Bioreductive drug potentiation DNA radical oxidation Tirapazamine

Calculated Physicochemical Properties: Comparative LogP, Hydrogen Bonding, and Rotatable Bond Analysis Against Close Regioisomers

The target compound exhibits a calculated LogP of 2.06, with 1 hydrogen bond donor, 4 hydrogen bond acceptors, 0 rotatable bonds, and an Fsp³ value of 0.125 . These parameters position it within favorable drug-like chemical space (MW 255, LogP < 5, HBD ≤ 5, HBA ≤ 10). Compared to the 7-bromo-6-methyl regioisomer (identical MW and formula but different LogP predicted due to altered electronic distribution) and the non-oxide analog (different H-bond profile), the target compound offers a distinct pharmacokinetic starting point for lead optimization programs .

Physicochemical properties Drug-likeness Lipophilicity LogP

Recommended Application Scenarios for 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide (CAS 677297-87-9) Based on Validated Differentiation Evidence


Synthesis of 7-Aryl/Heteroaryl Benzotriazine 1-Oxide Libraries via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Discovery

The 7-bromo substituent enables efficient diversification at the 7-position using palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids, a reaction where bromo substrates outperform chloro analogs in yield [1]. The 5-methyl substitution pattern is critical for accessing the Src kinase inhibitor pharmacophore exemplified by TG100435 (Ki 13–64 nM) [2]. This compound is the preferred starting material for synthesizing focused libraries targeting Src family kinases, as alternative regioisomers (e.g., 6-methyl or 5-bromo-7-methyl) would require complete de novo SAR exploration.

Investigation of Benzotriazine 1-Oxide-Mediated Tirapazamine Potentiation and DNA Radical Oxidation Mechanisms

The N-1 oxide moiety is mechanistically essential for the redox-mediated potentiation of tirapazamine hypoxic cytotoxicity. Benzotriazine 1-oxides as a class achieve hypoxic cytotoxicity ratios up to 3000 (vs. TPZ alone HCR = 66 ± 10) through oxidation of TPZ-induced DNA radicals, leading to increased DNA double-strand breaks [1]. The non-oxide analog (CAS 867330-26-5) cannot participate in this redox cycling. Researchers investigating bioreductive drug potentiation mechanisms should procure the N-oxide form specifically.

Precursor for 3-Amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine) Analogs with Tailored 7-Substitution for Hypoxia-Selective Anticancer Agent Development

The 3-amino-1,2,4-benzotriazine 1-oxide scaffold can be oxidized to the corresponding 1,4-dioxide, generating hypoxia-selective bioreductive anticancer agents. The 7-bromo group allows pre-functionalization before oxidation, enabling structure-activity relationship studies. The one-electron reduction potential of benzotriazine 1-oxides [E(B/B•−)] is a key parameter governing aerobic cytotoxicity of the parent 1,4-dioxides, and the 5-methyl-7-bromo substitution pattern is expected to modulate this redox potential [1]. This compound serves as a versatile intermediate for developing next-generation tirapazamine analogs with improved pharmacological profiles.

Building Block for Benzotriazine-Based Kinase Inhibitors with Defined Substitution Patterns for Multi-Targeted Cancer Therapeutics

The benzotriazine core has been validated in clinical-stage kinase inhibitors (e.g., TG100801 for age-related macular degeneration) [1]. The 5-methyl-7-bromo-1-oxide specifically maps onto the substitution pattern required for potent Src/VEGFr2 dual inhibition. The bromine at position 7 serves as a synthetic handle for introducing diverse aromatic groups, while the 5-methyl group provides optimal steric and electronic complementarity to the kinase ATP-binding pocket. Procurement of this specific regioisomer enables direct access to this validated chemical space.

Quote Request

Request a Quote for 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.